Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate
Description
Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate is a complex heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidine core substituted with a methyl group and a benzoate ester. Its structural complexity arises from the tetrahydropyrido ring fused to the pyrazolo[1,5-a]pyrimidine system, which distinguishes it from simpler pyrazolo-pyrimidine derivatives.
Properties
IUPAC Name |
methyl 2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-9-17-20-10-13-11-22(8-7-16(13)23(17)21-12)18(24)14-5-3-4-6-15(14)19(25)26-2/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIKKAVYTGSNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=CC=C4C(=O)OC)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate typically involves multi-step organic reactions. One common approach is the 1,3-dipolar cycloaddition of substituted 3-diazopyrrolidones to dimethyl acetylenedicarboxylate (DMAD)[_{{{CITATION{{{1{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c ...](https://link.springer.com/article/10.1007/s10593-016-1817-7). This reaction forms a pyrazolo[1,5-a]pyrimidine core, which is then further modified to introduce the benzoate and methyl groups[{{{CITATION{{{_1{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c ....
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of the compound exhibit significant anticancer properties. For example, related compounds have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
Case Study:
A recent study evaluated the anticancer effects of similar pyrido[2,3-d]pyrimidine derivatives on L1210 murine leukemic cells. The results indicated that certain derivatives had notable cytotoxic effects with IC50 values ranging from 5.0 to 15.0 µM across different cell lines .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 5.4 | Breast Cancer |
| Compound B | 3.2 | Lung Cancer |
| Methyl 2-(...) | TBD | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against both gram-positive and gram-negative bacteria.
Structure-Activity Relationship:
The presence of specific functional groups enhances the antimicrobial efficacy of the compound. For instance, modifications to the benzothiazole moiety have been linked to increased potency against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Similar compounds have shown promise in antiviral applications, particularly against viruses such as human cytomegalovirus and herpes simplex virus type 1. The mechanism typically involves interference with viral replication processes .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate exerts its effects involves interaction with molecular targets within biological systems. The specific pathways and targets depend on the derivative and its intended application. For example, in anticancer applications, the compound may interfere with cellular processes such as DNA replication or protein synthesis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones (3a-e)
Core Structure : These derivatives lack the fused pyrido ring present in the target compound, instead featuring a pyrazolo[1,5-a]pyrimidine core with partial saturation at the 4,7-positions .
Substituents : Methyl and carboxylate esters are common substituents, akin to the target compound’s methyl and benzoate groups. However, the absence of the pyrido ring reduces molecular rigidity and complexity .
Synthesis : Optimized via ultrasonic irradiation in aqueous-alcohol media with KHSO4, contrasting with the target compound’s likely multi-step synthesis due to its fused pyrido system .
Dihydropyrazolo[1,5-a]pyrimidines (e.g., Compound 4b)
Core Structure: 5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one, with reduced saturation compared to the tetrahydropyrido ring in the target compound . Substituents: Include functional groups like amino, diazenyl, and methoxyphenyl, which introduce polar and π-conjugated systems absent in the target compound. The benzoate ester in the target compound may enhance lipophilicity relative to these derivatives .
Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., 2d, 1l)
Core Structure: Imidazo[1,2-a]pyridine fused with pyrrolidine or pyridine rings, differing from the pyrazolo-pyrido-pyrimidine system. These compounds prioritize nitrogen-rich imidazole rings over pyrazolo motifs . Substituents: Electron-withdrawing groups (cyano, nitro) and aromatic esters (phenethyl, benzyl) dominate, contrasting with the target compound’s benzoate ester and methyl group. Such substituents modulate electronic effects and solubility . Synthesis: Synthesized via one-pot, two-step reactions, emphasizing efficiency compared to the likely intricate synthesis of the target compound’s fused core .
Comparative Analysis Table
N/R: Not reported in provided evidence; N/A: Data unavailable.
Research Findings and Implications
- Synthetic Complexity : The target compound’s fused pyrido-pyrimidine core likely requires advanced synthetic strategies, such as sequential cyclization or cross-coupling reactions, compared to the ultrasonic- or aldehyde-mediated methods for simpler analogs .
- Structural Rigidity : The tetrahydropyrido ring introduces conformational constraints, which could influence binding specificity in enzyme-targeted applications compared to more flexible dihydro derivatives .
Biological Activity
Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 350.378 g/mol. The structure consists of a benzoate moiety attached to a tetrahydropyrazolo-pyrido-pyrimidine core, which is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to increased apoptosis in cancer cell lines.
- Targeting Kinase Pathways : It may interfere with signaling pathways such as the EGFR pathway, which is crucial in many cancers.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the compound's effects on A549 lung cancer cells and found that it significantly reduced cell viability at concentrations as low as 1 µM. The mechanism was linked to apoptosis induction as evidenced by morphological changes and increased apoptotic markers.
-
EGFR Kinase Inhibition :
- Research demonstrated that this compound selectively inhibited the EGFR L858R/T790M mutation with an IC50 value indicating potent activity compared to established inhibitors like AZD9291.
-
Antioxidant Activity Assessment :
- In a separate study focusing on oxidative stress models, the compound exhibited significant scavenging activity against free radicals, suggesting potential therapeutic applications in diseases where oxidative damage is implicated.
Q & A
Q. What synthetic strategies are commonly employed to construct the pyrazolo[1,5-a]pyridine core in this compound?
The pyrazolo[1,5-a]pyridine scaffold can be synthesized via multi-component reactions involving heterocyclic amines and carbonyl-containing intermediates. For example, reactions with sodium salts of hydroxypropenones and heterocyclic amines under reflux conditions yield fused pyridine derivatives. Optimization of solvent (e.g., ethanol or DMF), temperature, and catalyst (e.g., p-toluenesulfonic acid) is critical for regioselectivity and yield .
Q. How is structural confirmation achieved post-synthesis?
Structural integrity is validated using a combination of 1H/13C NMR (to assign proton and carbon environments), IR spectroscopy (to identify carbonyl and amide stretches), and HRMS (to confirm molecular ion peaks). For example, in similar tetrahydroimidazo[1,2-a]pyridine derivatives, NMR chemical shifts at δ 2.1–3.5 ppm correspond to methyl/methylene groups in the tetrahydropyridine ring, while HRMS data (e.g., [M+H]+ at m/z 456.1523) confirm molecular formula accuracy .
Q. What analytical techniques ensure purity and reproducibility in synthesis?
Elemental analysis (C, H, N content) and HPLC-UV (≥95% purity) are standard. Discrepancies in elemental analysis (e.g., ±0.3% for nitrogen) may indicate residual solvents or byproducts. For hygroscopic intermediates, Karl Fischer titration ensures water content <0.1% .
Advanced Research Questions
Q. How can regioselectivity challenges in the pyrido[3,4-e]pyrimidine ring formation be addressed?
Regioselectivity is influenced by steric and electronic factors. Computational tools (e.g., DFT calculations) predict favorable transition states for cyclization. Experimentally, substituent positioning on aromatic aldehydes (e.g., electron-withdrawing groups at para-positions) directs regioselective annulation, as seen in dihydropyrazolo[1,5-a]pyrimidine syntheses .
Q. What methodologies resolve contradictions in spectral data for complex intermediates?
Conflicting NMR signals (e.g., overlapping methyl/methylene peaks) are resolved via 2D NMR (COSY, HSQC) and X-ray crystallography . For example, crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives confirm bond angles and torsional strain, clarifying ambiguous NOESY correlations .
Q. How can computational models predict the bioactivity of this compound?
QSAR and molecular docking (using software like AutoDock Vina) analyze interactions with target enzymes (e.g., kinases or proteases). For trifluoromethyl-substituted analogs, hydrophobic interactions and H-bonding with active-site residues (e.g., Asp32 in thrombin) correlate with inhibitory activity .
Q. What experimental designs mitigate stability issues during storage?
Stability studies under accelerated conditions (40°C/75% RH for 6 months) identify degradation pathways. Lyophilization or storage in amber vials under argon minimizes hydrolysis of the methyl ester group. For hygroscopic analogs, desiccants like silica gel maintain stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
